Dipentyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pentoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPDRZXCEAKHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022105 | |

| Record name | Pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-65-2 | |

| Record name | Pentyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipentyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to dipentyl ether. The information is intended to support research, development, and quality control activities involving this aliphatic ether.

Chemical Identity and Structure

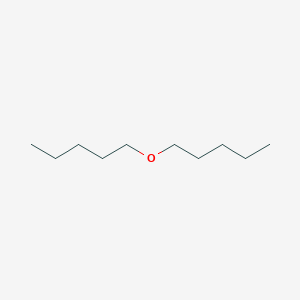

This compound, also known as n-amyl ether or 1,1'-oxybispentane, is a simple dialkyl ether. Its structure consists of two pentyl groups linked by an oxygen atom.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference |

| IUPAC Name | 1-(pentyloxy)pentane | [1] |

| Synonyms | n-Amyl ether, Diamyl ether, Pentyl ether | [1] |

| Molecular Formula | C₁₀H₂₂O | [2][3] |

| Molecular Weight | 158.28 g/mol | [1][4] |

| CAS Number | 693-65-2 | [2][4] |

| EC Number | 211-756-8 | [4] |

| SMILES String | CCCCCOCCCCC | [4] |

| InChI Key | AOPDRZXCEAKHHW-UHFFFAOYSA-N | [4] |

graph Dipentyl_Ether_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124"];O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; C1 [label="C", pos="-1,-0.5!"]; C2 [label="C", pos="-2,-0.2!"]; C3 [label="C", pos="-3,-0.5!"]; C4 [label="C", pos="-4,-0.2!"]; C5 [label="C", pos="-5,-0.5!"]; C6 [label="C", pos="1,-0.5!"]; C7 [label="C", pos="2,-0.2!"]; C8 [label="C", pos="3,-0.5!"]; C9 [label="C", pos="4,-0.2!"]; C10 [label="C", pos="5,-0.5!"];

O -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; O -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; }

Physicochemical Properties

This compound is a colorless liquid with a characteristic ether-like odor. It is less dense than water and is practically insoluble in water, but miscible with many organic solvents.[2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 187-188 °C (lit.) | [2][4] |

| Melting Point | -69 °C (lit.) | [2][4] |

| Density | 0.785 g/mL at 25 °C (lit.) | [2][4] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |

| Vapor Pressure | 0.7 hPa at 20 °C | [2] |

| Vapor Density | 5.46 (vs air) | [5] |

| Refractive Index (n20/D) | 1.412 (lit.) | [2][4] |

| Flash Point | 57 °C (135 °F) - closed cup | [2][4] |

| Autoignition Temperature | 180 °C | [5] |

Reactivity and Stability

This compound is a stable compound under normal conditions.[2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][5] Like other ethers, it can form explosive peroxides upon exposure to air and light.[1] Therefore, it should be stored in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[2][6] Some commercial preparations contain stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit peroxide formation.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of 1-pentanol (B3423595).

4.1.1. Williamson Ether Synthesis

This method involves the reaction of sodium pentoxide with a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via an SN2 mechanism.[7][8]

Experimental Protocol:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Sodium Pentoxide: In the flask, place sodium hydride (NaH) as a dispersion in mineral oil. Carefully wash the sodium hydride with dry hexane (B92381) to remove the mineral oil. Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.

-

Slowly add a stoichiometric amount of 1-pentanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath). Hydrogen gas will be evolved.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of sodium pentoxide.

-

SN2 Reaction: Cool the resulting sodium pentoxide solution to 0 °C.

-

Add a stoichiometric amount of 1-bromopentane dropwise via the dropping funnel to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel. Add water and diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

4.1.2. Acid-Catalyzed Dehydration of 1-Pentanol

This method involves heating 1-pentanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.[5]

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a heating mantle, a distillation head, a condenser, and a receiving flask.

-

Reaction: In the round-bottom flask, place 1-pentanol and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips.

-

Heat the mixture to a temperature that allows for the distillation of the product and water, while minimizing the distillation of unreacted 1-pentanol. The reaction is typically carried out at temperatures between 130-180 °C.[9]

-

The water formed during the reaction can be removed azeotropically to drive the equilibrium towards the product.

-

Workup: Collect the distillate, which will contain this compound, water, and some unreacted 1-pentanol.

-

Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.

-

Dry the organic layer over anhydrous calcium chloride or another suitable drying agent.

-

Filter to remove the drying agent. The crude product can then be purified by fractional distillation.

Purification of this compound

The primary method for purifying this compound is fractional distillation. It is also crucial to test for and remove any peroxides that may have formed.

4.2.1. Peroxide Test and Removal

Protocol:

-

Peroxide Test: To a small sample of the ether, add an equal volume of 2% potassium iodide solution and a drop of dilute hydrochloric acid. A yellow to brown color indicates the presence of peroxides.

-

Peroxide Removal: If peroxides are present, they can be removed by shaking the ether with a freshly prepared solution of iron(II) sulfate.[3]

4.2.2. Fractional Distillation

Protocol:

-

Apparatus Setup: Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Place the crude, dry this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (187-188 °C at atmospheric pressure).[2][4] Discard any initial lower-boiling fractions and any higher-boiling residue.

Analysis of this compound

Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of this compound.

Experimental Protocol (General GC Method):

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aliphatic ethers.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 200-220 °C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

-

Detector Temperature (FID): Typically set around 250-300 °C.

-

Data Acquisition (MS): Scan a mass range of m/z 35-300.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: The purity is determined by the area percentage of the this compound peak in the chromatogram. The identity can be confirmed by comparing the retention time with a standard and, if using MS, by comparing the mass spectrum with a reference spectrum.

Safety Information

This compound is a flammable liquid and vapor.[6] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] As it can form explosive peroxides, it should be tested for their presence before heating or distillation.

This guide provides a foundational understanding of this compound for scientific and developmental applications. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]

- 2. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ether Preparation | DewWool [dewwool.com]

- 5. researchgate.net [researchgate.net]

- 6. US3450608A - Purification of ethers - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dipentyl Ether (CAS 693-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl ether, also known as diamyl ether, with the CAS number 693-65-2, is a colorless liquid with a mild odor.[1] It is an organic compound with the chemical formula C10H22O.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis. Due to a lack of available data in the scientific literature, this guide does not cover biological activities or signaling pathways associated with this compound.

Chemical and Physical Properties

This compound is a flammable, stable liquid that is incompatible with strong oxidizing agents.[1][3] It is insoluble in water but soluble in many organic solvents.[1][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Melting Point | -69 °C | [1][4] |

| Boiling Point | 187-188 °C | [1][4] |

| Density | 0.785 g/mL at 25 °C | [1][3] |

| Flash Point | 57 °C (135 °F) | [1][4] |

| Vapor Pressure | 1 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.412 | [1][3] |

| Autoignition Temperature | 180 °C | [4][5] |

| Explosive Limits | 2.0-8.0% (V) | [1][4] |

| Water Solubility | Insoluble | [1][3] |

Spectroscopic Data

Spectroscopic data for this compound is available in public databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to its mass spectrum (electron ionization) and IR spectrum.[6][7] Additionally, 1H NMR, 13C NMR, and FT-IR spectra are available on PubChem.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized through two primary methods: the acid-catalyzed dehydration of 1-pentanol (B3423595) and the Williamson ether synthesis.

This method involves the bimolecular dehydration of 1-pentanol in the presence of an acid catalyst to yield this compound and water.[5]

Experimental Protocol:

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

-

Reactants: To the round-bottom flask, add 1-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst 70).[8]

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.[1]

-

Monitoring: The reaction can be monitored by tracking the amount of water collected in the Dean-Stark trap or by analytical techniques such as gas chromatography.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and purify the crude this compound by fractional distillation.

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers. For this compound, this involves the reaction of a pentoxide (the conjugate base of 1-pentanol) with a pentyl halide. This reaction proceeds via an SN2 mechanism.[7][9]

Experimental Protocol:

-

Formation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere, react 1-pentanol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the sodium pentoxide.

-

Reaction with Alkyl Halide: To the freshly prepared alkoxide solution, add 1-bromopentane (B41390) or 1-iodopentane (B145852) dropwise at room temperature.

-

Heating: Gently heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by fractional distillation.

References

- 1. Inhibition of alpha-chymotrypsin by diethyl ether and certain alcohols: a new type of competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Physical properties of dipentyl ether (boiling point, melting point, density)

An In-depth Technical Guide to the Physical Properties of Dipentyl Ether

This technical guide provides a comprehensive overview of the key physical properties of this compound (also known as n-amyl ether or 1-pentoxypentane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise data for modeling, synthesis, and formulation. This document summarizes the boiling point, melting point, and density of this compound, and outlines the standard experimental protocols for their determination.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid that is stable under standard conditions.[1][2] It is miscible with alcohol and ether but is nearly insoluble in water.[1][3] Its key physical characteristics are essential for its application as a solvent and organic synthesis raw material.[1][3]

Data Summary

The physical properties of this compound are summarized in the table below. The data is compiled from various chemical handbooks and databases.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 187-188 °C | at 1 atm | [1][2][4][5] |

| 187 °C | at 1 atm | [6] | |

| 186.75 °C | at 1 atm | [1][3] | |

| Melting Point | -69 °C | - | [1][2][4][5] |

| -69.2 °C | - | [6] | |

| -69.43 °C | - | [1][3] | |

| Density | 0.785 g/mL | at 25 °C | [2][3][4] |

| 0.7833 g/cm³ | at 20 °C | [1][3][6] | |

| 0.7792 g/cm³ | at 25 °C | [1][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point, melting point, and density of organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

This micro-method is suitable for small sample volumes.

-

Sample Preparation : A few milliliters of this compound are placed into a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).[8]

-

Apparatus Setup : The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil or placed in a calibrated melting point apparatus (e.g., Mel-Temp).[8][9][10]

-

Heating and Observation : The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled to be slow and steady near the expected boiling point.[8]

-

Measurement : Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[8] The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8]

-

Pressure Correction : The observed boiling point should be recorded along with the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[11] For a pure crystalline solid, this occurs over a narrow range.[10] Since this compound has a very low melting point (-69 °C), this procedure requires a cryostat or a specialized low-temperature apparatus.

Methodology: Capillary Method with Low-Temperature Apparatus

-

Sample Preparation : A small amount of solidified this compound is introduced into a capillary tube (sealed at one end). The sample is compacted at the bottom of the tube by tapping or dropping it through a long glass tube.[11][12]

-

Apparatus Setup : The capillary tube is placed in the sample holder of a melting point apparatus equipped with a cooling system (e.g., a cryostat). The apparatus must be capable of achieving and maintaining temperatures below -70°C.

-

Cooling and Heating : The sample is first frozen by lowering the temperature significantly below the expected melting point. Then, the apparatus is set to heat very slowly (e.g., 1-2 °C per minute) through the expected melting range.[10]

-

Observation and Measurement : The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first signs of liquid appear to the temperature at which the entire sample becomes a clear liquid.[10][11] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital densitometer.

Methodology: Pycnometer Method

-

Preparation : A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m_pyc).

-

Water Calibration : The pycnometer is filled with deionized, degassed water of a known temperature (e.g., 20.0 °C). The mass of the water-filled pycnometer is recorded (m_pyc+water). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

V = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. The mass of the ether-filled pycnometer is measured (m_pyc+ether).

-

Calculation : The density of the this compound (ρ_ether) is calculated using the following formula:

-

ρ_ether = (m_pyc+ether - m_pyc) / V

-

-

Temperature Control : Maintaining a constant and precise temperature is critical for accurate density measurements, as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical sample such as this compound.

Caption: Workflow for the physical characterization of a liquid chemical.

References

- 1. chembk.com [chembk.com]

- 2. PENTYL ETHER | 693-65-2 [chemicalbook.com]

- 3. Di-n-pentyl ether [chembk.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]

- 6. This compound [chemister.ru]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of Dipentyl Ether in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipentyl ether. Due to its properties as a solvent and its applications in organic synthesis, understanding its behavior in various media is crucial for laboratory and industrial applications. This document outlines its solubility in aqueous and organic solvents, details experimental protocols for solubility determination, and provides a visual representation of a common synthetic pathway.

Solubility of this compound

This compound is a colorless to light yellow liquid that is stable under normal conditions. Its molecular structure, consisting of two pentyl groups linked by an oxygen atom, dictates its solubility properties, rendering it largely nonpolar.

Aqueous Solubility

Solubility in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents.[1][2][3][6] It is miscible with other ethers and alcohols.[1][4] Its solubility in various organic solvents is summarized in the table below. The data presented is largely qualitative, as specific quantitative solubility values (e.g., g/100 mL) for this compound are not widely published.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Reference(s) |

| Water | Water | Insoluble | [1][2][3][4][5] |

| Alcohols | Methanol | Soluble | [2][3][6] |

| Ethanol | Miscible | [1] | |

| Ethers | Diethyl Ether | Miscible | [1] |

| Ketones | Acetone | Soluble | [2][3][6] |

| Esters | Ethyl Acetate | Soluble | [2][3][6] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [1] |

| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Soluble | [2][3][6] |

| Aromatic Hydrocarbons | Aromatic Hydrocarbons | Soluble | [2][3][6] |

| Fatty Acids & Oils | Oleic Acid, Fixed Oils | Soluble | [2][3][6] |

| Waxes | Hot Paraffin, Carnauba Wax | Soluble | [2][3][6] |

Note: "Soluble" indicates that the substance dissolves to a significant extent, while "miscible" implies that the substances are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound or similar compounds, the following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the water solubility of organic compounds.[7]

Principle: A surplus of the organic compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the aqueous phase is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with airtight stoppers

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

-

Syringes and filters

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture to facilitate the dissolution process. The equilibration time can vary, but 24 to 48 hours is typical.

-

After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 24 hours) to allow for phase separation.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved ether is transferred. It is advisable to centrifuge the sample to further separate the phases.

-

Extract the aqueous sample with a suitable, water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the extract using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

The solubility is reported in units such as mg/L or mol/L.

Determination of Solubility in Organic Solvents

A general procedure for determining the solubility of an organic compound in an organic solvent is outlined below.[8][9][10]

Principle: A known amount of the solute is added to a known amount of the solvent, and the mixture is observed for complete dissolution. This can be done at a fixed temperature or over a range of temperatures to construct a solubility curve.

Apparatus:

-

Test tubes or vials with stoppers

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional)

-

Graduated pipettes and balances

Procedure:

-

In a test tube, accurately weigh a small amount of the solvent (e.g., 1 g of ethanol).

-

Incrementally add a known mass of this compound to the solvent.

-

After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer until the solute dissolves completely.

-

Continue adding the solute until a saturated solution is formed, indicated by the presence of undissolved solute that persists after thorough mixing.

-

The total mass of the solute that dissolved in the known mass of the solvent represents the solubility at that temperature.

-

The solubility is typically expressed as g of solute per 100 g of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers. The following diagram outlines the synthesis of this compound from 1-pentanol.

References

- 1. This compound [chemister.ru]

- 2. chembk.com [chembk.com]

- 3. PENTYL ETHER CAS#: 693-65-2 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. PENTYL ETHER | 693-65-2 [chemicalbook.com]

- 7. store.astm.org [store.astm.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to the Synthesis of Dipentyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dipentyl ether using the Williamson ether synthesis, a cornerstone of organic chemistry. The document details the reaction mechanism, experimental protocols, and key parameters influencing the reaction yield.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1] Developed by Alexander Williamson in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core of the reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[2]

The general mechanism involves two principal steps:

-

Deprotonation of an alcohol: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide ion.

-

Nucleophilic substitution: The newly formed alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of this compound, the reaction involves the formation of a pentoxide ion from 1-pentanol, which then reacts with a 1-pentyl halide.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis is a classic example of an SN2 reaction. The reaction is most efficient with primary alkyl halides, such as 1-bromopentane (B41390) or 1-chloropentane, as this minimizes the competing E2 elimination reaction that can occur with secondary and tertiary halides.[3]

The reaction pathway can be visualized as follows:

References

Dipentyl Ether: A Comprehensive Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for dipentyl ether (also known as amyl ether), a common solvent and extractant in research and development settings. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C10H22O | [1][2][3] |

| Molar Mass | 158.28 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Characteristic | [5] |

| Density | 0.785 g/mL at 25°C | [1][4] |

| Melting Point | -69.2 °C | [2] |

| Boiling Point | 187-188 °C | [1][4] |

| Flash Point | 57 °C (135 °F) | [1][4][6] |

| Vapor Pressure | 0.7 hPa at 20 °C | [1] |

| Vapor Density | 5.46 | [1] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in other solvents | Miscible with alcohol and ether; Soluble in chloroform | [1][2] |

| Refractive Index (n20/D) | 1.412 | [1][4] |

| Explosive Limits | 2.0 - 8.0 % (V) | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.[6] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this chemical with caution.[6]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H302: Harmful if swallowed.

-

H336: May cause drowsiness or dizziness.

Precautionary Statements:

A comprehensive list of precautionary statements can be found in Safety Data Sheets, but some key recommendations include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P261: Avoid breathing mist or vapors.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Experimental Protocols for Safe Handling

The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Selection

Proper selection and use of PPE are critical to minimize exposure. The following workflow outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Methodology:

-

Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] If there is a splash potential, a face shield should be worn in addition to goggles.[7][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[6] Nitrile or butyl rubber gloves are generally recommended.[8][9] A lab coat or a chemical-resistant apron should also be worn.[8]

-

Respiratory Protection: Use with adequate ventilation.[6] If working outside of a fume hood or if vapors may be generated, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[6][8]

Storage and Handling Procedures

Proper storage and handling are crucial to prevent accidents and maintain the chemical's stability.

Methodology:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep the container tightly sealed.[6][10] Store below +30°C.[1] Keep away from heat, sparks, and flame.[6] On long-term storage, substances with similar functional groups can form explosive peroxides.[6]

-

Handling: Use only in well-ventilated areas, preferably within a chemical fume hood.[10] Ensure good ventilation/exhaustion at the workplace.[10] Use spark-proof tools and explosion-proof equipment.[6] Avoid contact with eyes, skin, and clothing.[6] Do not breathe vapor or mist.[6] Fumes are heavier than air and can accumulate at floor level.[10]

Spill and Emergency Procedures

In the event of a spill or exposure, a clear and practiced emergency plan is essential.

Caption: this compound Spill Response Flowchart.

Methodology:

-

Spill Cleanup:

-

First Aid Measures:

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical aid.[6]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

-

Incompatibilities and Stability

-

Chemical Stability: Stable under recommended storage conditions.[1] However, on long-term storage, it may form explosive peroxides.[6]

-

Incompatible Materials: Incompatible with strong oxidizing agents.[1][6]

-

Conditions to Avoid: Heat, flames, sparks, ignition sources, and exposure to air.[6][11]

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling and use of this compound, fostering a safer and more productive research environment.

References

- 1. chembk.com [chembk.com]

- 2. This compound [chemister.ru]

- 3. scbt.com [scbt.com]

- 4. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]

- 5. CAS 693-65-2: Pentyl ether | CymitQuimica [cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Toxicological Data and Hazards of Dipentyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological properties of dipentyl ether have not been fully investigated.

Executive Summary

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is crucial for evaluating its toxicological and hazardous potential.

| Property | Value | Reference |

| CAS Number | 693-65-2 | [1] |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 187-188 °C | [2] |

| Melting Point | -69 °C | [2] |

| Flash Point | 57 °C | [1] |

| Density | 0.785 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [2] |

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information.

Acute Toxicity

Comprehensive acute toxicity data for this compound via oral, dermal, and inhalation routes are not available in peer-reviewed literature or regulatory databases.[1]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 164 mg/kg | [2] |

| LD50/LC50 | Not Available | Oral, Dermal, Inhalation | Not Available | [1] |

In the absence of specific data, the general toxicological profile of aliphatic ethers suggests that high concentrations may cause central nervous system depression, leading to symptoms such as drowsiness and dizziness.[3]

Repeated Dose Toxicity

A key study by Poon et al. (2004) investigated the short-term oral toxicity of this compound in male Sprague-Dawley rats.[4]

| Study Duration | Species | Route | Doses | Key Findings | Reference |

| 4 weeks (5 days/week) | Rat (male) | Gavage | 2, 20, 200 mg/kg/day | - Significantly depressed serum corticosterone (B1669441) at 200 mg/kg/day.- Decreased serum thiobarbituric acid-reactive substances (TBARS) at 20 and 200 mg/kg/day.- Markedly increased urinary ascorbic acid and formic acid at 200 mg/kg/day.- Mild histological changes in the liver at all dose levels.- Thyroid effects observed at 200 mg/kg/day. | [4] |

The increased production of formic acid is a notable finding, as formic acid can be an ocular toxin.[4]

Skin and Eye Irritation

Specific studies on the skin and eye irritation potential of this compound following standardized guidelines (e.g., OECD 404 and 405) have not been identified. However, a Material Safety Data Sheet indicates that it may cause skin and eye irritation, resulting in redness and pain.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of data on the genotoxic, carcinogenic, and reproductive effects of this compound.[1] A safety data sheet notes that it is not listed as a carcinogen by ACGIH, IARC, NTP, or under California Proposition 65.[1] Studies on other ethers, such as di-isopropyl ether (DIPE), have indicated potential carcinogenic effects in rats in long-term bioassays.[5] Some polybrominated diphenyl ethers have been shown to have reproductive and developmental toxicity.[6] These findings highlight the need for data on this compound.

Hazard Identification and Precautions

Based on the limited available data, this compound should be handled with caution.

-

Flammability: It is a combustible liquid and vapor.[1]

-

Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon long-term storage and exposure to air and light.[1]

-

Irritation: May cause irritation to the skin, eyes, respiratory tract, and digestive tract.[1]

-

Target Organs: Based on a short-term study, potential target organs include the liver and thyroid.[4] The central nervous system is a common target for aliphatic ethers.[3]

Handling Precautions:

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Store in a tightly closed container in a cool, dry place.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are scarce. The following are generalized methodologies based on standard OECD guidelines, which would be appropriate for assessing the toxicological profile of this compound.

Short-Term Oral Toxicity Study (Based on Poon et al., 2004)

-

Test System: Male Sprague-Dawley rats.

-

Administration: Oral gavage, 5 days per week for 4 weeks.

-

Dose Groups: Low, medium, and high doses, plus a vehicle control group (e.g., corn oil).

-

Observations: Daily clinical signs, weekly body weight and food consumption.

-

Terminal Procedures: Blood collection for hematology and clinical chemistry, organ weight measurements, and histopathological examination of tissues.

Figure 1: Experimental workflow for a short-term oral toxicity study.

Acute Oral Toxicity (Based on OECD 423)

-

Test System: Typically rats, one sex (usually females).

-

Administration: A single oral dose by gavage.

-

Procedure: A stepwise procedure with a few animals at each step. The outcome of dosing at one level determines the dose for the next animal(s).

-

Observations: Mortality, clinical signs, and body weight changes are observed for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

Figure 2: Logical workflow for an acute oral toxicity study (OECD 423).

Skin Irritation (Based on OECD 404)

-

Test System: Albino rabbit.

-

Procedure: A single dose of the test substance is applied to a small area of skin under a semi-occlusive patch for 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

-

Endpoint: A scoring system is used to classify the substance's skin irritation potential.

Figure 3: Experimental workflow for a skin irritation study (OECD 404).

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete. While a 4-week oral toxicity study in rats provides valuable preliminary data on repeated dose toxicity, there is a critical lack of information for most other standard toxicological endpoints. The potential for skin, eye, and respiratory irritation exists, and like other ethers, it poses a flammability and peroxide formation risk.

Key data gaps that require further investigation to perform a comprehensive risk assessment include:

-

Acute oral, dermal, and inhalation toxicity.

-

Skin and eye irritation potential according to standardized guidelines.

-

Genotoxicity (e.g., Ames test, in vitro chromosomal aberration assay).

-

Carcinogenicity.

-

Reproductive and developmental toxicity.

-

Mechanistic and toxicokinetic studies.

Professionals working with this compound should exercise caution, adhere to stringent safety protocols, and assume the potential for hazards characteristic of aliphatic ethers in the absence of specific data. Further research is imperative to fully characterize the toxicological profile of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Di-n-amyl ether [chembk.com]

- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 4. Short-term oral toxicity of pentyl ether, 1,4-diethoxybutane, and 1,6-dimethoxyhexane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ramazzini.org [ramazzini.org]

- 6. Reproductive and developmental toxicity of a pentabrominated diphenyl ether mixture, DE-71, to ranch mink (Mustela vison) and hazard assessment for wild mink in the Great Lakes region - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipentyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synonyms, Alternative Names, and Physicochemical Properties

This technical guide provides a detailed overview of dipentyl ether, a versatile organic solvent with applications in various chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates information on its nomenclature, physicochemical properties, and potential applications, with a focus on providing actionable data and insights.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical commerce. A comprehensive list of these synonyms and alternative names is crucial for accurate identification and information retrieval. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) and is also assigned a unique identifier by the Chemical Abstracts Service (CAS).

Table 1: Synonyms and Identifiers for this compound

| Category | Name/Identifier | Citation |

| IUPAC Name | 1-pentoxypentane | [1] |

| CAS Number | 693-65-2 | [2][3][4] |

| Common Synonyms | n-Amyl ether | [1][5][6] |

| Pentyl ether | [1][2][3] | |

| Diamyl ether | [1][6] | |

| Di-n-pentyl ether | [2][5] | |

| 1,1'-Oxybispentane | [2][4] | |

| Amyl oxide | [6] | |

| Other Identifiers | NSC 6571 | [1][2][5] |

| BRN 1698030 | [2][4] | |

| AI3-02267 | [2][4] | |

| EINECS 211-756-8 | [3][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in experimental design, and process optimization. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₁₀H₂₂O | [2][3][5] |

| Molecular Weight | 158.28 g/mol | [1][6] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -69 °C | [3][6] |

| Boiling Point | 187-188 °C | [3][6] |

| Density | 0.785 g/mL at 25 °C | [3][6] |

| Flash Point | 57 °C (closed cup) | [6] |

| Refractive Index (n²⁰/D) | 1.412 | [3] |

| Vapor Pressure | 0.7 hPa at 20 °C | [7] |

| Water Solubility | Insoluble | [8] |

| Autoignition Temperature | 180 °C | [7] |

| Explosive Limits | 2.0 - 8.0 % (v/v) | [7] |

Applications in Research and Development

This compound's high boiling point and chemical stability make it a suitable solvent for a variety of applications in organic synthesis and pharmaceutical processes, particularly in reactions requiring elevated temperatures.[9] While specific, detailed protocols for this compound are not as commonly published as those for lower-boiling ethers like diethyl ether or THF, its properties suggest its utility in the following areas:

-

High-Temperature Organic Reactions: Its high boiling point (187-188 °C) allows it to be used as a medium for reactions that require sustained heating, such as certain cyclization, condensation, or rearrangement reactions.[9] For instance, in the Gould-Jacobs reaction for the synthesis of quinoline (B57606) derivatives, high-boiling point solvents like diphenyl ether are often employed to achieve the necessary reaction temperatures.[9] this compound could serve as a viable alternative in such scenarios.

-

Solvent for Organometallic Reactions: Ethers are well-known for their ability to solvate and stabilize organometallic reagents, such as Grignard reagents. While diethyl ether and THF are more common choices due to their lower boiling points and ease of removal, this compound can be advantageous in situations where a higher reaction temperature is needed to initiate or sustain the reaction.

-

Extraction and Purification: Due to its immiscibility with water and its ability to dissolve a range of organic compounds, this compound can be used as an extraction solvent.[3] In the pharmaceutical industry, solvent extraction is a critical step in the purification of active pharmaceutical ingredients (APIs) and their intermediates.[8] this compound's low volatility compared to other common extraction solvents can reduce solvent loss during processing. Recently, a this compound functionalized resin has been developed for the extraction chromatography-based purification of Antimony-119, a radionuclide with potential applications in nuclear medicine.[10]

-

Replacement for Hazardous Solvents: There is a growing emphasis in the pharmaceutical industry on replacing hazardous solvents with safer alternatives.[2] While ethers as a class have safety considerations, this compound's lower volatility compared to diethyl ether can make it a more manageable option in certain industrial settings.[11]

Experimental Protocols

While specific, detailed experimental protocols explicitly citing this compound are not widely available in the public domain, a general procedure for a high-temperature reaction where it could be employed is provided below. This protocol is a composite based on general principles of organic synthesis.

General Protocol for a High-Temperature Condensation Reaction

-

Reaction Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon). The flask is charged with the starting materials and this compound as the solvent.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 150-180 °C) using a suitable heating mantle. The reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The this compound is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or an appropriate aqueous solution to remove any inorganic byproducts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure product.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a logical diagram for solvent selection in organic synthesis.

Caption: Generalized workflow for an organic synthesis reaction using a high-boiling point solvent.

Caption: Logical diagram for selecting an appropriate solvent for an organic reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Hazardous Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Molecular formula and weight of dipentyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipentyl ether, also known as amyl ether, covering its fundamental molecular and physical properties, synthesis methodologies, and applications relevant to research and pharmaceutical development.

Core Molecular and Physical Properties

This compound is an organic compound classified as a simple ether. Its chemical structure consists of two pentyl groups attached to an oxygen atom. It is a colorless to light yellow liquid and is notable for its stability and low reactivity, making it a suitable solvent for various applications.[1][2] It is flammable and incompatible with strong oxidizing agents.[1]

Molecular Identifiers and Weight

| Identifier | Value | Source |

| Molecular Formula | C10H22O | [3][4][5] |

| Molecular Weight | 158.28 g/mol | [3][4] |

| Linear Formula | [CH3(CH2)4]2O | [6] |

| CAS Number | 693-65-2 | [3] |

| EC Number | 211-756-8 | [6] |

| InChI Key | AOPDRZXCEAKHHW-UHFFFAOYSA-N | |

| SMILES | CCCCCOCCCCC | [4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.785 g/mL at 25 °C | [1] |

| Melting Point | -69 °C | [1][7] |

| Boiling Point | 187-188 °C | [1][8] |

| Flash Point | 57 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.412 | [1][8] |

| Vapor Pressure | 0.7 hPa at 20 °C | |

| Solubility | Insoluble in water; miscible with alcohol and ether | [1][7] |

Synthesis of this compound: Experimental Protocols

The synthesis of ethers like this compound can be achieved through several established organic chemistry protocols. The two most common methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

This method is a versatile and widely used technique for preparing symmetrical and unsymmetrical ethers.[9] It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction.[9]

Detailed Methodology:

-

Preparation of Sodium Pentoxide:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal to an excess of anhydrous 1-pentanol (B3423595).

-

The reaction is exothermic and will produce hydrogen gas. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the oxidation of the alkoxide.

-

The mixture is heated to ensure the complete reaction of the sodium metal, resulting in a solution of sodium pentoxide in 1-pentanol.

-

-

Reaction with 1-Bromopentane (B41390):

-

To the freshly prepared sodium pentoxide solution, add 1-bromopentane dropwise through the dropping funnel with continuous stirring.

-

The reaction mixture is then refluxed for several hours to ensure the completion of the SN2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water is carefully added to quench any unreacted sodium and to dissolve the sodium bromide salt formed during the reaction.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

The combined organic layers are washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation to obtain the final product.

-

This method involves the dehydration of two molecules of an alcohol using a strong acid catalyst, typically sulfuric acid, to form a symmetrical ether.[10]

Detailed Methodology:

-

Reaction Setup:

-

In a distillation apparatus, place a mixture of 1-pentanol and a catalytic amount of concentrated sulfuric acid. The temperature of the reaction mixture must be carefully controlled.

-

The reaction should be heated to a temperature that is sufficient to promote the formation of the ether but below the temperature that would favor the formation of the corresponding alkene (pentene) via an elimination reaction. For the synthesis of diethyl ether from ethanol, a temperature of around 140-145 °C is used; a similar temperature range, adjusted for the higher boiling point of 1-pentanol, would be appropriate.[10][11]

-

-

Distillation:

-

As the reaction proceeds, this compound and water are formed. The this compound, having a lower boiling point than 1-pentanol, will distill out of the reaction mixture along with water.

-

The distillate is collected in a receiving flask, which should be cooled in an ice bath to minimize the evaporation of the ether.

-

-

Work-up and Purification:

-

The collected distillate, which contains this compound, unreacted 1-pentanol, and water, is transferred to a separatory funnel.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

The ether layer is then dried over a suitable drying agent like anhydrous calcium chloride.[11]

-

The final purification is achieved by a second distillation to separate the pure this compound from any remaining 1-pentanol and water.

-

Applications in Research and Drug Development

Ethers are valued for their low reactivity and ability to dissolve a wide range of nonpolar and polar substances, making them excellent solvents for chemical reactions and extractions.[2]

-

Solvent in Organic Synthesis: this compound can be used as a high-boiling point solvent for organic reactions that require elevated temperatures. Its stability under these conditions is a key advantage.

-

Extraction Solvent: Due to its immiscibility with water and its ability to dissolve many organic compounds, this compound is an effective solvent for liquid-liquid extractions to isolate products from aqueous reaction mixtures.[12]

-

Pharmaceutical Formulations: While not as common as other ethers like polyethylene (B3416737) glycol (PEG), the fundamental properties of ethers are crucial in drug formulation.[2] They can be used as solvents, plasticizers, and surfactants.[2] The low reactivity of the ether linkage is beneficial for ensuring the stability of the active pharmaceutical ingredient (API).[2]

-

Anesthesia (Historical Context): While diethyl ether has a long history as an anesthetic, its use has largely been replaced by modern, non-flammable agents.[10][13] this compound is not used as an anesthetic, but the study of ethers in this context has been important in the history of pharmacology.

Visualized Workflow: Williamson Ether Synthesis

The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing this compound.

Caption: Logical workflow for the Williamson synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. labinsights.nl [labinsights.nl]

- 3. scbt.com [scbt.com]

- 4. Pentyl ether | C10H22O | CID 12743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 693-65-2 [chemnet.com]

- 6. This compound = 98.5 GC 693-65-2 [sigmaaldrich.com]

- 7. This compound [chemister.ru]

- 8. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Proof of Concept: Is Small-scale Production of Diethyl Ether for Anesthetic Use Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chembk.com [chembk.com]

- 13. animalcare.jhu.edu [animalcare.jhu.edu]

An In-depth Technical Guide to the Stability and Reactivity Profile of Dipentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of dipentyl ether. The information is curated for professionals in research and development who utilize ethers in their work, with a focus on providing detailed data, experimental protocols, and clear visualizations to ensure safe and effective handling and application.

Core Stability Profile

This compound ([CH₃(CH₂)₄]₂O), also known as amyl ether, is a colorless liquid that is stable under recommended storage conditions.[1] However, like other ethers, its stability can be compromised by exposure to heat, light, and air, leading to hazardous reactions.[2] Commercial preparations of this compound are often stabilized with agents like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation.[3]

Thermal Stability

General Thermal Decomposition Products of Aliphatic Ethers:

-

Alkenes

-

Alcohols

-

Aldehydes

-

Lower molecular weight alkanes

-

Carbon monoxide and carbon dioxide (at high temperatures)

For safe handling, it is crucial to avoid heating this compound in the presence of air, especially to dryness, due to the potential for explosive peroxide formation.

Autoxidation and Peroxide Formation

A primary concern with the stability of this compound, as with all ethers, is its propensity to form explosive peroxides upon exposure to atmospheric oxygen. This autoxidation process is a radical-initiated chain reaction accelerated by light and heat.[6][7] The presence of an α-hydrogen atom in ethers makes them susceptible to hydrogen abstraction, initiating the oxidation process.

The general mechanism for peroxide formation is as follows:

-

Initiation: Formation of a free radical on the carbon atom adjacent to the ether oxygen.

-

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical.

-

Termination: Combination of radicals to form non-radical products.

The accumulation of hydroperoxides can lead to the formation of highly explosive polymeric peroxides, especially upon concentration.

Reactivity Profile

This compound exhibits reactivity typical of aliphatic ethers, characterized by the cleavage of the C-O bond under acidic conditions and relative inertness to bases and nucleophiles under normal conditions.

Reactivity with Acids

Strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), can cleave the C-O bond of this compound.[1][8][9][10][11][12] Since this compound is a primary ether, this cleavage typically proceeds via an Sₙ2 mechanism.[1][10][12]

The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack by the halide ion on the less sterically hindered carbon atom.[12]

Reaction with Excess HI: CH₃(CH₂)₄O(CH₂)₄CH₃ + 2 HI → 2 CH₃(CH₂)₄I + H₂O

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[1][13] Reaction with strong oxidizers can be vigorous and potentially lead to an uncontrolled release of energy. The primary point of oxidative attack is the C-H bond adjacent to the ether oxygen.

Material Compatibility

This compound is generally compatible with a range of common laboratory materials. However, its solvent properties should be considered. It is crucial to consult specific chemical compatibility charts for materials used in storage and handling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [3] |

| Molecular Weight | 158.28 g/mol | [3] |

| Boiling Point | 187-188 °C | [3] |

| Melting Point | -69 °C | [3] |

| Density | 0.785 g/mL at 25 °C | [3] |

| Flash Point | 57 °C (closed cup) | [3] |

| Autoignition Temperature | Not available | |

| Explosion Limits | 2.0 - 8.0 % | [3] |

Table 2: Stability and Incompatibility Data

| Parameter | Information | Reference(s) |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, exposure to air and light. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [1][13] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. | [2] |

Experimental Protocols

Protocol for Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol is a general procedure and should be adapted based on the specific TGA instrument used.

Objective: To determine the onset of thermal decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Protocol for Qualitative and Semi-Quantitative Peroxide Testing

Objective: To detect the presence and estimate the concentration of peroxides in this compound.

Method 1: Potassium Iodide (Qualitative)

Materials:

-

This compound sample

-

10% (w/v) potassium iodide solution (freshly prepared)

-

Glacial acetic acid

-

Test tube

Procedure:

-

Add 1-3 mL of the this compound sample to a test tube.

-

Add an equal volume of glacial acetic acid.

-

Add a few drops of the 10% potassium iodide solution.

-

Shake the mixture.

-

Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Method 2: Peroxide Test Strips (Semi-Quantitative)

Materials:

-

This compound sample

-

Commercial peroxide test strips

Procedure:

-

Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

-